Diethyl phenyl phosphate

CAS No.: 2510-86-3

Cat. No.: VC1710302

Molecular Formula: C10H15O4P

Molecular Weight: 230.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2510-86-3 |

|---|---|

| Molecular Formula | C10H15O4P |

| Molecular Weight | 230.2 g/mol |

| IUPAC Name | diethyl phenyl phosphate |

| Standard InChI | InChI=1S/C10H15O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

| Standard InChI Key | DHTQKXHLXVUBCF-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(OCC)OC1=CC=CC=C1 |

| Canonical SMILES | CCOP(=O)(OCC)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structure

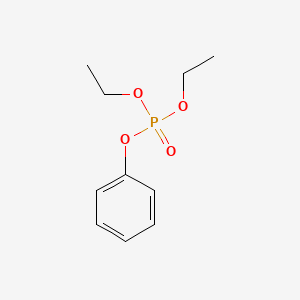

Diethyl phenyl phosphate is an organophosphorus compound with the molecular formula C₁₀H₁₅O₄P and a molecular weight of 230.20 g/mol . It is also known as phosphoric acid diethyl phenyl ester and O,O-diethyl O-phenyl phosphate . The compound features a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement, with two ethoxy groups and one phenoxy group attached to three of the oxygen atoms, while the fourth oxygen forms a double bond with the phosphorus atom.

The chemical structure can be represented as follows:

| Chemical Identifier | Information |

|---|---|

| CAS Registry Number | 2510-86-3 |

| Molecular Formula | C₁₀H₁₅O₄P |

| Molecular Weight | 230.20 g/mol |

| IUPAC Name | Diethyl phenyl phosphate |

| InChI | InChI=1S/C10H15O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

| InChIKey | DHTQKXHLXVUBCF-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(OCC)OC1=CC=CC=C1 |

The compound contains a phosphate core (P=O) with two ethoxy groups (CH₃CH₂O-) and one phenoxy group (C₆H₅O-) attached to the phosphorus atom .

Physical and Chemical Properties

Diethyl phenyl phosphate is a colorless to light yellow clear liquid at room temperature with characteristic physicochemical properties . Its physical state makes it convenient for various chemical applications and processes.

Physical Properties

The compound exhibits the following physical properties:

Chemical Properties

Diethyl phenyl phosphate is an organophosphorus ester that contains both aliphatic (ethyl) and aromatic (phenyl) components. The phosphate group forms the reactive center of the molecule, and the compound can undergo various chemical reactions typical of phosphate esters:

-

Hydrolysis: Like most phosphate esters, diethyl phenyl phosphate can undergo hydrolysis in acidic or basic conditions to yield phosphoric acid derivatives and the corresponding alcohols.

-

Transesterification: The compound can participate in transesterification reactions, where one or more of the ester groups are exchanged with other alcohols.

-

Nucleophilic substitution: The phosphorus center can be attacked by nucleophiles, particularly at the P-O bonds.

Synthesis and Production Methods

While the search results don't provide specific synthesis methods for diethyl phenyl phosphate itself, several approaches for similar organophosphorus compounds can be inferred and applied to this compound.

Applications and Uses

Diethyl phenyl phosphate has various applications in both industrial and research settings, though specific information about its applications is somewhat limited in the search results.

Industrial Applications

-

Chemical Intermediate: Diethyl phenyl phosphate serves as an intermediate in the synthesis of other organophosphorus compounds .

-

Potential Flame Retardant: Similar phosphate esters are used as flame retardants for various materials, suggesting that diethyl phenyl phosphate might have applications in this area .

Research Applications

-

Reference Standard: The compound is used as a reference standard in analytical chemistry and research settings .

-

Model Compound: Diethyl phenyl phosphate can serve as a model compound for studying phosphate ester chemistry and reactions.

Analytical Methods for Identification and Quantification

Several analytical techniques can be used for the identification and quantification of diethyl phenyl phosphate:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are useful for structural characterization of diethyl phenyl phosphate . The compound shows characteristic signals for the ethyl groups, phenyl ring, and phosphorus atom.

-

Mass Spectrometry: The mass spectrum of diethyl phenyl phosphate shows characteristic fragmentation patterns that can be used for identification . The molecular ion peak at m/z 230 corresponds to the molecular weight of the compound.

-

Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic absorption bands for the P=O, P-O-C, and aromatic functional groups.

Chromatographic Methods

-

Gas Chromatography (GC): Diethyl phenyl phosphate can be analyzed by GC, often with mass spectrometric detection (GC-MS) .

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be used for quantitative analysis of diethyl phenyl phosphate, particularly in complex matrices.

Research and Development

Recent research involving diethyl phenyl phosphate or closely related compounds has explored various areas:

Synthetic Chemistry Applications

Researchers have explored the use of diethyl phenyl phosphate and similar compounds as precursors in synthetic chemistry. For example, studies have investigated the use of photoremovable protecting groups for caging phosphates, which could have applications in biochemical research .

Structure-Activity Relationship Studies

Some studies have examined the relationship between the structure of organophosphorus compounds like diethyl phenyl phosphate and their biological activities. For instance, research has shown that phosphate esters with different substituents can exhibit varying levels of insecticidal activity .

In one study, researchers found that O,O-dimethyl O-(4-cyanophenyl) phosphorothioate and O,O-diethyl O-(4-cyanophenyl) phosphorothioate showed high insecticidal activity against American cockroaches , suggesting that structural modifications to phosphate esters can significantly affect their biological properties.

Related Compounds and Derivatives

Diethyl phenyl phosphate belongs to a larger family of organophosphorus compounds, with several related compounds showing similar or distinct properties:

Structural Analogues

-

Diethyl phosphite: (C₂H₅O)₂P(O)H - A related compound that exists predominantly in its phosphonate form and is used to generate other organophosphorus compounds .

-

Triphenyl phosphate: (C₆H₅O)₃P(O) - A related phosphate ester with three phenyl groups instead of ethyl groups, commonly used as a flame retardant.

-

Dimethyl phenyl phosphate: (CH₃O)₂P(O)OC₆H₅ - Similar to diethyl phenyl phosphate but with methyl groups instead of ethyl groups.

Functional Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume